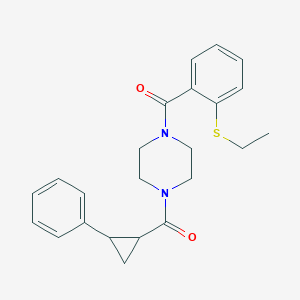![molecular formula C22H17ClN2O3S B2781891 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 339104-24-4](/img/structure/B2781891.png)
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole (hereafter referred to as oxadiazole) is a heterocyclic compound that is widely used in scientific research. It is a bicyclic compound that contains two fused rings, one of which is a five-membered ring and the other is a six-membered ring. Oxadiazole is used in a variety of research applications, including drug discovery and development, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
Oxadiazole is widely used in scientific research, particularly in drug discovery and development. It is used to synthesize a variety of compounds, including drugs, for use in pre-clinical and clinical studies. Oxadiazole has also been used in biochemistry and molecular biology research, as it is a useful tool for studying the structure and function of proteins. Additionally, oxadiazole has been used in the synthesis of organic compounds and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
Oxadiazole acts as an inhibitor of enzymes, particularly cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and by inhibiting their activity, oxadiazole can affect the metabolism of drugs and other compounds. Oxadiazole can also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
Oxadiazole has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-allergic, and anti-tumor properties. It has also been found to have anti-oxidant and anti-microbial activity, as well as neuroprotective effects. Additionally, oxadiazole has been found to have a protective effect against oxidative stress, which can lead to cell damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxadiazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is widely available. Additionally, it has a wide range of applications and can be used to study a variety of biological systems. However, there are some limitations to using oxadiazole in lab experiments. Its mechanism of action is not fully understood, and it can produce toxic side effects in some cases. Additionally, it can be difficult to control the concentration of oxadiazole in a lab experiment, as it is rapidly metabolized by the body.
Direcciones Futuras
There are several potential future directions for research involving oxadiazole. One potential application is in the development of new drugs and therapies, as oxadiazole has been found to have a variety of biochemical and physiological effects. Additionally, oxadiazole could be used to study the structure and function of proteins, as well as to study the effects of oxidative stress on cells. Finally, oxadiazole could be used to develop new methods for synthesizing organic compounds, as well as for studying the metabolism of drugs and other compounds.
Métodos De Síntesis
Oxadiazole can be synthesized through a variety of methods. The most common method involves the reaction of 4-chlorobenzylsulfonyl chloride with 4-methylphenylhydrazine in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields a mixture of 2-{2-[(4-chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole and 4-methylphenylhydrazine hydrochloride. The oxadiazole can be isolated from this mixture through a recrystallization process.
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-15-6-10-17(11-7-15)21-24-25-22(28-21)19-4-2-3-5-20(19)29(26,27)14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVLLXEAWPRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)
![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)

![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)


![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)
![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)



![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)